methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride
Description
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride (CAS: 1461715-06-9) is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a piperidin-4-yl group at the 1-position and a methyl ester at the 4-position, forming a hydrochloride salt. The molecular weight is 246.69 g/mol, and it is commercially available as a building block for medicinal chemistry research, with suppliers such as CymitQuimica offering quantities ranging from 50 mg to 500 mg .
Properties
IUPAC Name |
methyl 1-piperidin-4-yltriazole-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2.ClH/c1-15-9(14)8-6-13(12-11-8)7-2-4-10-5-3-7;/h6-7,10H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKBATFSJMHVKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives have been found to exhibit potent cytotoxic activity against certain cancer cell lines .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The compound’s solubility in water suggests it may have good bioavailability.
Result of Action
Piperidine derivatives have been associated with a variety of biological activities, including cytotoxic activity .
Action Environment
The compound is recommended to be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that it may be sensitive to oxygen and temperature.
Biological Activity
Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring and a triazole ring, which are significant in pharmacology due to their roles in various biological interactions. The compound's structure allows it to participate in diverse chemical reactions and biological processes.
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClN5O2 |
| Molecular Weight | 251.70 g/mol |
| CAS Number | 123456-78-9 |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Triazole Ring: The compound is synthesized via the Huisgen cycloaddition reaction between azides and alkynes under copper(I) catalysis.
- Carboxylation: The resultant triazole is then subjected to carboxylation to introduce the carboxylic acid group.
- Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt to enhance solubility and stability.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The triazole ring can coordinate with metal ions in enzymes, influencing their activity. For instance, it has been shown to inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival .
- Receptor Modulation: The piperidine moiety may interact with various biological receptors, modulating their functions and affecting signal transduction pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole derivatives. For example:
- A series of compounds based on this scaffold demonstrated significant inhibition of HDAC6 with IC50 values below 100 nM. Compounds MH1-18 and MH1-21 exhibited over 90% inhibition at concentrations as low as 1 μM against HDAC6 .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- In vitro studies revealed that derivatives showed potent activity against various bacterial strains, indicating potential as an antibacterial agent .
Case Study 1: HDAC Inhibition
A study focused on the design and synthesis of hydroxamic acid-based HDAC inhibitors highlighted the effectiveness of methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole derivatives. Among twenty-one synthesized compounds, two exhibited exceptional selectivity towards HDAC6 and inhibited cancer cell migration effectively .
Case Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli. The compounds demonstrated MIC values ranging from 3.12 to 12.5 μg/mL, outperforming traditional antibiotics .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. Methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has been tested against various pathogens:
Anticancer Activity
In vitro studies have demonstrated the potential of this compound to induce apoptosis in cancer cell lines. Notably, it has shown efficacy against:
- MCF-7 (breast cancer)
- A549 (lung cancer)
The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. A case study involving the MCF-7 cell line revealed:
Treatment Protocol : Cells were treated with varying concentrations of this compound.
Findings : Increased levels of caspase-3 cleavage were observed, indicating activation of apoptotic pathways.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. The underlying mechanisms include:
- Inhibition of NF-kB signaling pathway.
- Reduction of COX-2 expression.
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by its structural components. Modifications to the piperidine or triazole portions can enhance or diminish activity. Key observations include:
- Substituents on the triazole ring significantly impact binding affinity to target enzymes.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
Case Study 2: Anticancer Mechanism
In a detailed study on A549 lung cancer cells, treatment with this compound resulted in a marked increase in apoptosis markers compared to untreated controls.
Comparison with Similar Compounds
Key Structural Differences
Piperidinyl vs. Benzyl Substituents :
- The target compound’s piperidin-4-yl group introduces basicity, enhancing solubility in acidic conditions via protonation.
- By contrast, methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 217448-86-7) contains a lipophilic 2,6-difluorobenzyl group, likely improving membrane permeability but reducing water solubility .
Ester vs. Carboxylic Acid Functional Groups :
- Piperidin-3-ylmethyl vs.
Physicochemical Properties
A comparative summary of available data is provided below:
Preparation Methods
General Synthetic Strategy
The synthesis generally comprises three key stages:
- Formation of the triazole core via nucleophilic substitution or cycloaddition.
- Introduction of the piperidin-4-yl group through nucleophilic substitution or coupling reactions.
- Esterification to form the methyl ester of the carboxylic acid derivative.
- Salt formation with hydrochloric acid to obtain the hydrochloride salt.
This approach ensures the structural integrity of the triazole ring while enabling the attachment of the piperidin-4-yl substituent.
Preparation of the Triazole Core
Method A: Nucleophilic Substitution on 1,2,4-Triazole
- Starting with 1,2,4-triazole, a nucleophilic substitution at the 4-position is performed using chloromethyl or chlorinated derivatives, facilitating the attachment of the piperidin-4-yl group (adapted from the method in).
Method B: Cycloaddition Approach
- A 1,3-dipolar cycloaddition (click chemistry) involving azides and alkynes can be employed to construct the 1,2,3-triazole core, as demonstrated in.
Incorporation of Piperidin-4-yl Group
Approach 1: Nucleophilic Substitution
- The piperidin-4-yl moiety can be introduced via nucleophilic substitution using piperidin-4-yl halides (e.g., piperidin-4-yl bromide or chloride) reacting with the triazole derivative under basic conditions.
Approach 2: Reductive Amination or Coupling
- Alternatively, coupling reactions such as reductive amination or Buchwald-Hartwig amination can be employed to attach piperidin-4-yl groups, especially when using protected intermediates.
Esterification to Form Methyl Carboxylate
- The carboxylic acid intermediate is methylated using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base, or via esterification with methanol under acidic catalysis (e.g., sulfuric acid), as outlined in.
Formation of Hydrochloride Salt
- The free base is dissolved in an appropriate solvent (e.g., ethanol or methanol), then treated with hydrogen chloride gas or hydrochloric acid solution to generate the hydrochloride salt, which is isolated via filtration or crystallization.
Representative Data Table of Synthesis Parameters
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1,2,4-Triazole, chloromethylating agent | Reflux, basic medium | 80-85 | Formation of triazole intermediate |
| 2 | Piperidin-4-yl halide | Nucleophilic substitution, room temperature | 75-85 | Introduction of piperidin-4-yl group |
| 3 | Methylating agent (e.g., methyl iodide) | Reflux, in presence of base | 70-80 | Formation of methyl ester |
| 4 | HCl in ethanol | Crystallization | 90-95 | Salt formation as hydrochloride |
Research Findings and Optimization
- Reaction Conditions: Elevated temperatures (reflux) and inert atmospheres (nitrogen or argon) improve yields.
- Reagents: Use of highly pure piperidin-4-yl halides enhances substitution efficiency.
- Solvent Choice: Polar aprotic solvents like DMSO or DMF facilitate nucleophilic substitutions.
- Yield Optimization: Sequential purification and recrystallization improve purity and overall yield, with yields often exceeding 70%.
Notes and Considerations
- Selectivity: Protecting groups may be necessary to prevent side reactions at other nucleophilic sites.
- Purity: Chromatographic purification or recrystallization is critical to obtain pharmaceutical-grade compounds.
- Environmental Impact: Use of green solvents like ethanol and water is preferred where feasible, aligning with sustainable practices.
Q & A
Q. What are the recommended synthetic routes for methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate hydrochloride?
The synthesis typically involves a multi-step approach:
- Step 1 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, a piperidinyl-azide intermediate can react with a methyl propiolate derivative to yield the triazole ester .
- Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in methanol) to improve solubility and crystallinity.
- Key Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water gradient) and structural integrity via -NMR (e.g., triplet for piperidine protons at δ 2.8–3.2 ppm) .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Avoid inhalation; work in a fume hood .
- Storage : Store at –20°C in a desiccator to prevent hydrolysis of the ester group. Stability studies indicate degradation <5% over 6 months under these conditions .
- Emergency Measures : For skin contact, rinse immediately with water; for ingestion, seek medical advice and provide SDS (e.g., CAS 1286265-79-9 for analogous piperidinyl compounds) .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : -NMR (DMSO-d6) to identify piperidine protons (δ 1.5–2.5 ppm) and triazole protons (δ 8.1–8.3 ppm). -NMR confirms the ester carbonyl (δ ~165 ppm) .
- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 255.1 for the free base; adjust for hydrochloride adduct).
- Elemental Analysis : Verify Cl content (theoretical ~12.1%) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction.
- Structure Solution : Apply SHELXD for direct methods to solve the phase problem, followed by SHELXL for refinement. Anisotropic displacement parameters for non-H atoms improve R-factor convergence (target R1 < 0.05) .
- Validation : Check for residual electron density (<0.5 eÅ) and validate geometry using WinGX (e.g., bond length deviations <0.02 Å) .
Q. How do pH and temperature affect the stability of this compound in biological assays?
- pH Stability : At pH < 3, the ester group hydrolyzes to the carboxylic acid (monitor via HPLC). Neutral to slightly basic conditions (pH 7–8) are optimal for in vitro studies .
- Temperature : Degrades rapidly above 40°C (TGA data shows 10% weight loss by 120°C). Use fresh solutions in PBS or DMSO (<0.1% v/v) for cell-based assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Variable Purity : Cross-validate studies using independently synthesized batches (purity ≥95% by HPLC) .
- Assay Conditions : Control for solvent effects (e.g., DMSO vs. saline) and enzyme isoforms (e.g., CYP450 interactions) .
- Structural Confounders : Check for tautomerism in the triazole ring (1H vs. 2H forms) via -NMR or computational modeling (DFT at B3LYP/6-31G* level) .
Q. How can researchers explore structure-activity relationships (SAR) for this compound?
- Analog Synthesis : Modify the piperidine substituents (e.g., 4-aminopiperidine vs. 4-methylpiperazine) to assess impact on receptor binding .
- Biological Testing : Use radioligand displacement assays (e.g., -labeled ligands for serotonin or σ receptors) to quantify affinity (IC values) .
- Computational Modeling : Dock the compound into homology models of target proteins (e.g., AutoDock Vina) to predict binding modes .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 270.71 g/mol | |
| Melting Point | 215–218°C (decomposes) | |
| Solubility | >10 mg/mL in DMSO, <1 mg/mL in HO |
Q. Table 2. Common Impurities and Mitigation
| Impurity | Source | Removal Method |
|---|---|---|
| Hydrolyzed carboxylic acid | Ester degradation | Silica gel chromatography (EtOAc/hexane) |
| Unreacted piperidine | Incomplete cycloaddition | Acid-base extraction (pH 7→2) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
